1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine
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Overview
Description
1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by the presence of a dimethylaminoethyl group attached to the benzimidazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring, followed by alkylation with 2-(dimethylamino)ethyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of polymers and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation by binding to tubulin, thereby disrupting cell division and leading to cell death . This mechanism is particularly relevant in its anticancer and antiparasitic activities. Additionally, the dimethylaminoethyl group may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives such as:
2-(dimethylamino)ethylamine: Similar in structure but lacks the benzimidazole ring, making it less effective in certain biological activities.
N,N-dimethylaminoethanol: Contains a similar dimethylaminoethyl group but differs in its overall structure and applications.
1,8-naphthalimide derivatives: These compounds share some structural similarities and are used in similar applications, such as fluorescent sensors and drug development.
The uniqueness of this compound lies in its combination of the benzimidazole ring and the dimethylaminoethyl group, which together contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15/h3-4,7-8H,5-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBSTTUHFWDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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